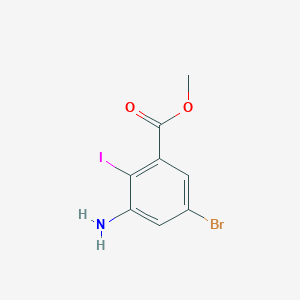
Methyl 3-amino-5-bromo-2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-bromo-2-iodobenzoate: is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of benzoic acid and contains amino, bromo, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-bromo-2-iodobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-bromo-2-iodobenzoic acid.
Esterification: The carboxylic acid group of 3-amino-5-bromo-2-iodobenzoic acid is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromo-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and iodo substituents on the benzene ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromo or iodo substituents react with organoboron or organostannane compounds in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Coupling: Palladium catalysts, organoboron or organostannane compounds, inert atmosphere.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Methyl 3-amino-5-bromo-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.
Biology: The compound can be used to study the effects of halogenated benzoates on biological systems, including their interactions with enzymes and receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-bromo-2-iodobenzoate depends on its specific application
Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Bromo and Iodo Groups: Can undergo substitution and coupling reactions, facilitating the formation of new chemical bonds.
Molecular Pathways: The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Methyl 3-amino-5-bromo-2-iodobenzoate can be compared with other halogenated benzoates:
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of an iodine atom. This compound may have different reactivity and biological activity.
Methyl 5-bromo-2-iodobenzoate:
Methyl 3-amino-2-bromo-5-iodobenzoate: Isomeric compound with different positions of the substituents, leading to variations in chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and the resulting chemical behavior and applications.
Properties
Molecular Formula |
C8H7BrINO2 |
|---|---|
Molecular Weight |
355.95 g/mol |
IUPAC Name |
methyl 3-amino-5-bromo-2-iodobenzoate |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 |
InChI Key |
ZELDYPSCISGANB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


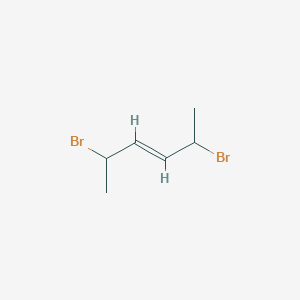


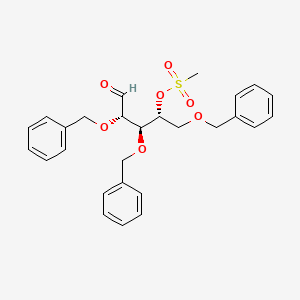

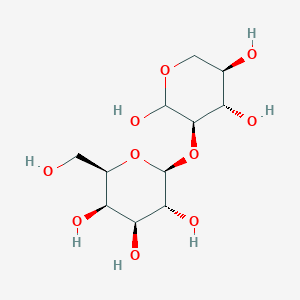

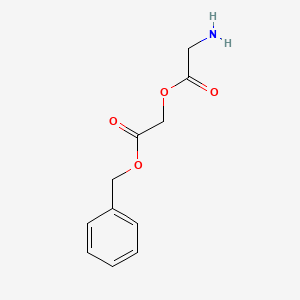

![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)

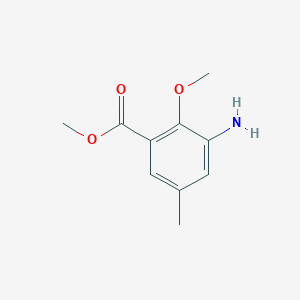
![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)

